3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide is an organic compound that features a benzenesulfonyl group, a thiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, where a benzene derivative reacts with a sulfonyl chloride in the presence of a base.
Formation of the Propanamide Moiety: The propanamide group can be formed through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzenesulfonyl group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, such compounds may be explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-(1,2-thiazol-5-yl)propanamide: Lacks the methyl group on the thiazole ring.
3-(benzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide: Contains an oxazole ring instead of a thiazole ring.
3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-4-yl)propanamide: The position of the substituent on the thiazole ring is different.
Uniqueness
The presence of the methyl group on the thiazole ring and the specific positioning of the benzenesulfonyl and propanamide groups make 3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide unique. These structural features can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-10-9-13(19-15-10)14-12(16)7-8-20(17,18)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUJWQULPAJSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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